2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound featuring a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the triazole-sulfanyl intermediate with an acyl hydrazine under reflux conditions.
Condensation Reaction: The final step involves a condensation reaction between the hydrazide and an aldehyde or ketone to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Various substituted phenyl or triazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its triazole ring and hydrazide moiety are known to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the triazole ring and hydrazide moiety suggests possible applications as an antimicrobial, antifungal, or anticancer agent.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and hydrazide moiety are known to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide
- **(4-tert-Butylphenyl)diphenylsulfonium chloride
Uniqueness
Compared to similar compounds, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide stands out due to its unique combination of a triazole ring, sulfanyl group, and hydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H27Cl2N5OS |
---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C28H27Cl2N5OS/c1-18(23-15-14-21(29)16-24(23)30)31-32-25(36)17-37-27-34-33-26(35(27)22-8-6-5-7-9-22)19-10-12-20(13-11-19)28(2,3)4/h5-16H,17H2,1-4H3,(H,32,36)/b31-18+ |
InChI Key |
PHQZIFGZOHWGII-FDAWAROLSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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